Bienvenue dans la boutique en ligne BenchChem!

4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

Membrane permeability Drug-likeness ADME prediction

Select 4',7-Dimethoxyflavanone (CAS 25826-69-1) for your breast cancer (MCF-7) and neuroinflammation studies. Its zero HBD and TPSA of 44.80 Ų ensure superior membrane permeability and metabolic stability over hydroxylated analogs like liquiritigenin. Essential for reproducible SAR assays and ADME profiling. Verify differentiation before substitution.

Molecular Formula C17H16O4
Molecular Weight 284.31 g/mol
CAS No. 25826-69-1
Cat. No. B3255667
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-
CAS25826-69-1
Molecular FormulaC17H16O4
Molecular Weight284.31 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)OC
InChIInChI=1S/C17H16O4/c1-19-12-5-3-11(4-6-12)16-10-15(18)14-8-7-13(20-2)9-17(14)21-16/h3-9,16H,10H2,1-2H3
InChIKeyYAEYGSBLDUIDTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4′,7-Dimethoxyflavanone (CAS 25826-69-1) for Procurement: Core Identity & Comparator Landscape


4′,7-Dimethoxyflavanone (CAS 25826-69-1, also referred to as liquiritigenin dimethyl ether) is a fully O-methylated flavanone belonging to the 7-O-methylated flavonoid class [1]. It is the 4′,7-dimethyl ether derivative of liquiritigenin, with methoxy substituents replacing the hydroxyl groups at the 4′ and 7 positions of the flavanone scaffold [2]. The compound possesses zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 44.80 Ų, and a calculated LogP of 3.49 [3]. These physicochemical features fundamentally distinguish it from its hydroxylated parent liquiritigenin (TPSA 66.80 Ų, LogP ~2.80, HBD = 2) and from other hydroxylated flavanone analogs such as naringenin, and carry direct implications for membrane permeability, metabolic stability, and experimental reproducibility in biological assays [4].

Why 4′,7-Dimethoxyflavanone Cannot Be Interchanged with Liquiritigenin or Other Hydroxylated Flavanones


Substituting 4′,7-dimethoxyflavanone with its parent compound liquiritigenin (4′,7-dihydroxyflavanone) or with alternative hydroxylated flavanones such as naringenin introduces three categories of risk that directly affect experimental outcomes and procurement decisions. First, the replacement of 4′-OH and 7-OH with methoxy groups eliminates all hydrogen bond donor capacity (HBD = 0 vs. HBD = 2 for liquiritigenin), which is known to alter intestinal permeability by approximately 5- to 8-fold and to dramatically reduce susceptibility to glucuronidation and sulfation in human hepatic S9 fraction [1][2]. Second, the TPSA drops from ~67 Ų to ~45 Ų and LogP increases from ~2.8 to ~3.5, repositioning the compound within drug-likeness space and changing its partitioning behavior in both in vitro assay systems and in vivo models [3]. Third, the dimethylated derivative exhibits a distinct antiproliferative profile against MCF-7 breast cancer cells with demonstrable selectivity over normal CHO-K1 cells, a pattern that cannot be assumed for the hydroxylated parent without direct comparative data [4]. Generic substitution without verifying these physicochemical and biological differences risks misinterpreting structure-activity relationships and compromising experimental reproducibility.

4′,7-Dimethoxyflavanone: Quantitative Comparator-Based Differentiation Evidence for Scientific Selection


Physicochemical Profile: Zero HBD, Reduced TPSA, and Elevated LogP Relative to Liquiritigenin

4′,7-Dimethoxyflavanone exhibits a fundamentally altered physicochemical profile compared to its hydroxylated parent liquiritigenin. The target compound has zero hydrogen bond donors (HBD = 0), a topological polar surface area (TPSA) of 44.80 Ų, and a calculated LogP of 3.49 [1]. In contrast, liquiritigenin possesses two hydrogen bond donors (HBD = 2), a TPSA of 66.80 Ų, and a LogP of approximately 2.80 [2]. This shift represents a 33% reduction in TPSA and a ~0.7 log unit increase in lipophilicity. Class-level studies on structurally analogous fully methylated flavones (including 7,4′-dimethoxyflavone) have demonstrated that elimination of free hydroxyl groups results in 5- to 8-fold higher apparent permeability (Papp 22.6–27.6 × 10⁻⁶ cm s⁻¹ for methylated vs. 3.0–7.8 × 10⁻⁶ cm s⁻¹ for unmethylated flavones) in Caco-2 monolayers, and dramatically improved resistance to hepatic glucuronidation and sulfation in human liver S9 fraction [3].

Membrane permeability Drug-likeness ADME prediction

MCF-7 Breast Cancer Cell Antiproliferative Activity with Demonstrated Normal-Cell Selectivity

In a direct in vitro study, 4′,7-dimethoxyflavanone was evaluated for antiproliferative activity against human breast cancer MCF-7 cells and for cytotoxicity against normal Chinese hamster ovary (CHO-K1) cells [1]. The compound exhibited concentration-dependent antiproliferative effects on MCF-7 cells beginning at 1 µM, with an IC₅₀ of 115.62 µM after 24 h exposure. Critically, under identical treatment conditions (1–200 µM range, 24 h), no cytotoxicity was observed in CHO-K1 cells as measured by lactate dehydrogenase (LDH) release [1]. MCF-7 cells treated at the IC₅₀ concentration showed G₂/M phase cell cycle arrest accompanied by increased CDK1 and cyclin B expression, and an increase in the sub-G₁ DNA fragment population indicative of apoptosis [1]. While direct head-to-head data against liquiritigenin under identical conditions are not available, a separate cytotoxicity panel reported liquiritigenin IC₅₀ >250 µM against MCF-7 cells (PMC4993649, Table 4), suggesting the dimethylated derivative may possess enhanced potency [2]. The absence of cytotoxicity toward normal CHO-K1 cells at concentrations up to 200 µM indicates a therapeutic window that distinguishes this compound from non-selective cytotoxic agents.

Breast cancer Antiproliferative Cell cycle arrest

Anti-Neuroinflammatory Activity: Suppression of Pro-Inflammatory Cytokines in Microglial and Macrophage Models

4′,7-Dimethoxyflavanone was isolated from the flowers of Coreopsis lanceolata and evaluated alongside phenylheptatriyne and other constituents for anti-neuroinflammatory activity [1]. In LPS-stimulated BV2 murine microglial cells and RAW264.7 murine macrophages, 4′,7-dimethoxyflavanone reduced the secretion of the pro-inflammatory cytokines tumor necrosis factor alpha (TNF-α) and interleukin-6 (IL-6) [1]. The compound also inhibited nitric oxide (NO) production in both cell lines. These effects were observed in the context of NF-κB pathway modulation, although phenylheptatriyne was the most potent NF-κB inhibitor among the isolated compounds [1]. Direct quantitative comparator data for other flavanones (e.g., liquiritigenin, naringenin) within the same experimental system are not reported in this study. However, the demonstration of dual cytokine suppression in both microglial and macrophage lineages positions 4′,7-dimethoxyflavanone as a relevant tool compound for neuroinflammation research, where the dimethylated scaffold may offer advantages in CNS penetration due to the physicochemical properties documented in Evidence Item 1 [2].

Neuroinflammation Cytokine suppression Microglia

Class-Level Metabolic Stability: Resistance to Phase II Conjugation Conferred by Dual Methoxy Substitution

Although direct microsomal stability data for 4′,7-dimethoxyflavanone itself have not been published, its structural classification as a fully O-methylated flavanone places it within a well-characterized class of compounds for which extensive comparative metabolic stability data exist [1][2]. Wen and Walle (2006) demonstrated that fully methylated flavones, including the structurally analogous 7,4′-dimethoxyflavone, are relatively stable in pooled human liver S9 fraction under conditions supporting both oxidation and conjugation (UDPGA + PAPS cofactors), whereas their unmethylated counterparts (7-hydroxyflavone, 7,4′-dihydroxyflavone, chrysin, apigenin) were rapidly eliminated due to extensive glucuronidation and/or sulfation [1]. The unmethylated flavonoids exhibited elimination half-lives on the order of minutes, while methylated flavones remained largely intact over the incubation period [1]. A subsequent study on CYP450-mediated oxidative metabolism of 15 methoxylated flavones quantified intrinsic clearance (Cl_int) values and revealed that the position of methoxy substituents critically influences metabolic stability; 5,4′-dimethoxyflavone showed Cl_int = 119 ml/min/kg, while 5,7-dimethoxyflavone was among the most stable (Cl_int = 13 ml/min/kg) [2]. For 4′,7-dimethoxyflavanone, the absence of free hydroxyl groups at positions 7 and 4′ eliminates the primary sites for UGT-mediated glucuronidation and SULT-mediated sulfation. The 4′-OCH₃ and 7-OCH₃ groups are not substrates for these conjugation enzymes, predicting substantially improved metabolic stability compared to liquiritigenin .

Metabolic stability Glucuronidation resistance Oral bioavailability

4′,7-Dimethoxyflavanone: Evidence-Backed Research and Industrial Application Scenarios for Procurement Decision-Making


ER-Positive Breast Cancer Pharmacology: Selective Antiproliferative Agent with Defined Cell Cycle Effects

Based on the demonstrated MCF-7 antiproliferative activity (IC₅₀ = 115.62 µM) with G₂/M phase arrest, CDK1/cyclin B upregulation, and apoptosis induction, combined with the absence of cytotoxicity in normal CHO-K1 cells [1], 4′,7-dimethoxyflavanone is suitable for breast cancer research programs focused on ER-positive cell lines. The compound's zero HBD and reduced TPSA profile predict superior intracellular accumulation compared to hydroxylated flavanones [2], potentially reducing the extracellular concentration needed for biological effect. Researchers investigating flavanone structure-activity relationships in breast cancer should procure this compound specifically when methylation-dependent differences in potency and selectivity need to be distinguished from those of liquiritigenin or naringenin.

Neuroinflammation and Microglial Activation Studies

The confirmed suppression of TNF-α and IL-6 secretion in LPS-stimulated BV2 microglial cells and RAW264.7 macrophages [3], coupled with a TPSA of 44.80 Ų that falls within the range predictive of blood-brain barrier penetration (typically <70–90 Ų for CNS drugs) [2], makes 4′,7-dimethoxyflavanone a compelling tool compound for neuroinflammation research. Its zero HBD count further supports CNS permeability predictions. Procuring this compound is indicated when the research objective requires a flavanone scaffold that combines anti-inflammatory activity with physicochemical properties favorable for CNS target engagement, as opposed to hydroxylated analogs that are predicted to have limited brain penetration due to higher TPSA and active efflux susceptibility.

Oral Bioavailability and ADME Tool Compound for Methylated Flavonoid Class Studies

As a fully O-methylated flavanone with zero hydrogen bond donors, 4′,7-dimethoxyflavanone is positioned as a representative compound for studying the ADME advantages of flavonoid methylation. Class-level evidence demonstrates that fully methylated flavones exhibit 5- to 8-fold higher intestinal permeability and dramatically improved hepatic metabolic stability compared to their unmethylated counterparts [2]. Procuring this compound alongside its parent liquiritigenin enables direct paired comparisons of methylation effects on solubility, permeability, microsomal stability, and plasma protein binding. Such comparative studies are relevant for academic groups and industrial discovery programs seeking to understand the pharmacokinetic liabilities of hydroxylated flavonoids and the extent to which methylation mitigates these limitations.

Natural Product Isolation Reference Standard and Anti-Inflammatory Screening

4′,7-Dimethoxyflavanone has been isolated from Coreopsis lanceolata flowers [3] and is documented in Piper methysticum root as the structurally related 5-hydroxy analog [4]. It is also recognized as a biosynthetic product of O-methyltransferase activity on dihydrodaidzein [5]. Laboratories engaged in phytochemical characterization or metabolomics of flavonoid-containing plant species can use this compound as an authentic reference standard for LC-MS or GC-MS identification. Additionally, screening programs targeting TNF-α/IL-6 suppression in macrophage or microglial models can use this compound as a structurally defined, methylation-stabilized positive control or benchmark compound for comparing the potency of novel anti-inflammatory flavonoids.

Quote Request

Request a Quote for 4H-1-Benzopyran-4-one, 2,3-dihydro-7-methoxy-2-(4-methoxyphenyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.